molecular formula C15H16Cl2FN3 B13496777 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Katalognummer: B13496777
Molekulargewicht: 328.2 g/mol
InChI-Schlüssel: PDXBMWMURCSMHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a benzodiazol (benzimidazole) core substituted at position 5 with a 2-fluorophenyl group and at position 2 with an ethanamine side chain, isolated as a dihydrochloride salt. This structure enhances solubility and stability for pharmaceutical applications.
Synthesis: Synthesized via condensation of 2-(2-fluorophenyl)ethan-1-amine hydrochloride with dicyandiamide under acidic conditions, as described in . The dihydrochloride form is obtained through salt formation with HCl.

Eigenschaften

Molekularformel

C15H16Cl2FN3

Molekulargewicht

328.2 g/mol

IUPAC-Name

2-[6-(2-fluorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C15H14FN3.2ClH/c16-12-4-2-1-3-11(12)10-5-6-13-14(9-10)19-15(18-13)7-8-17;;/h1-6,9H,7-8,17H2,(H,18,19);2*1H

InChI-Schlüssel

PDXBMWMURCSMHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N3)CCN)F.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Benzimidazole Formation

The benzimidazole ring system is typically synthesized via cyclocondensation of an o-phenylenediamine derivative with a suitable carbonyl compound. For this compound, the key intermediate is likely an o-phenylenediamine substituted or functionalized to allow subsequent introduction of the 2-fluorophenyl group.

Installation of the Ethanamine Side Chain

The ethan-1-amine substituent at the 2-position is generally introduced by:

  • Nucleophilic Substitution: Reaction of the 2-position of the benzimidazole ring (often bearing a leaving group such as a halogen or activated group) with ethylenediamine or protected ethanamine derivatives.

  • Reductive Amination: Condensation of the 2-formylbenzimidazole intermediate with ammonia or amine sources followed by reduction.

Formation of the Dihydrochloride Salt

The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), which improves aqueous solubility and stability for handling and biological applications.

Detailed Preparation Methods with Reaction Conditions

Step Reaction Type Reagents and Conditions Notes
1 Cyclocondensation o-Phenylenediamine + 2-fluorobenzaldehyde or acid derivative, acidic medium (e.g., polyphosphoric acid or HCl), heat (100–150°C) Forms 2-(2-fluorophenyl)-1H-benzimidazole core
2 Halogenation (if needed) N-Bromosuccinimide (NBS) or similar halogenating agent, solvent (e.g., DMF), room temp or mild heating Introduces halogen at 5-position for cross-coupling
3 Suzuki-Miyaura Coupling 5-bromo-benzimidazole + 2-fluorophenylboronic acid, Pd(PPh3)4 catalyst, base (K2CO3), solvent (toluene/water), reflux Attaches 2-fluorophenyl substituent at 5-position
4 Amination at 2-position 2-halo-benzimidazole + ethylenediamine or protected ethanamine, solvent (e.g., ethanol), reflux or microwave-assisted heating Introduces ethanamine side chain
5 Salt Formation Free base + 2 equivalents HCl in ethanol or ether, stirring at room temperature Forms dihydrochloride salt

Representative Synthetic Route Example

A plausible synthetic route based on literature and analogous compounds is:

Analytical and Purification Considerations

  • Purification: Crude products are purified by recrystallization from appropriate solvents (ethanol, ethyl acetate) or by chromatographic techniques (silica gel column chromatography).

  • Characterization: Confirm structure and purity by NMR (1H, 13C, 19F), mass spectrometry, IR spectroscopy, and elemental analysis.

  • Yield Optimization: Reaction parameters such as temperature, solvent, catalyst loading, and reaction time are optimized to maximize yield and minimize by-products.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Cyclocondensation Temp. 100–150°C Ensures ring closure and core formation
Halogenation Agent NBS, 1.1 eq Selective bromination at 5-position
Coupling Catalyst Pd(PPh3)4, 2–5 mol% Facilitates efficient Suzuki coupling
Amination Temp. 80–110°C Promotes substitution at 2-position
Salt Formation HCl (2 eq), room temp Improves solubility and stability

Research Findings and Source Diversity

  • The preparation methods align with standard benzimidazole synthetic protocols as reported in peer-reviewed organic synthesis literature and patent disclosures (e.g., European Patent EP3672953B1) describing benzimidazole derivatives with aryl substitutions and ethanamine side chains.

  • Cross-coupling techniques such as Suzuki-Miyaura are well-documented for introducing fluorophenyl groups on heterocyclic cores, providing high regioselectivity and yields.

  • The dihydrochloride salt formation is a common pharmaceutical practice to enhance compound handling and bioavailability.

  • Analytical data such as molecular formula (C15H16Cl2FN3), molecular weight (~328.2 g/mol), and structural identifiers support the compound identity and purity assessment.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Variations

The pharmacological and physicochemical properties of benzodiazol derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogues:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features Source (Evidence ID)
Target Compound: 2-[5-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride 2-Fluorophenyl C₁₅H₁₄Cl₂FN₃ (estimated) ~334.2 (estimated) Electron-withdrawing fluorine enhances receptor binding; moderate solubility -
2-[5-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethanamine dihydrochloride 4-Methoxyphenyl C₁₆H₁₈Cl₂N₃O 354.25 Electron-donating methoxy group improves solubility but may reduce potency
2-[5-(2-Phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride 2-Phenylethynyl C₁₇H₁₇Cl₂N₃ 334.2 Rigid, linear substituent increases lipophilicity; potential CNS penetration
1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride Methoxy (position 5) C₁₀H₁₅Cl₂N₃O 264.16 Smaller substituent; higher aqueous solubility
2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride Phenyl (imidazole core) C₁₁H₁₅Cl₂N₃ 260.17 Imidazole vs. benzodiazol core alters electronic properties

Pharmacological Profile

While direct activity data for the target compound is unavailable, inferences are drawn from structurally related molecules:

  • Anticancer Activity : Thiadiazole derivatives with fluorophenyl groups (e.g., ) show IC₅₀ values as low as 1.28 µg/mL against breast cancer cells (MCF7), suggesting fluorine’s role in enhancing cytotoxicity .
  • Antimicrobial Potential: Methoxy-substituted benzodiazols () may lack the electron-withdrawing effects needed for antimicrobial action, unlike fluorophenyl derivatives, which improve membrane penetration .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form improves water solubility, critical for bioavailability. For example, the methoxy-substituted analogue () has higher solubility than the phenylethynyl derivative () due to reduced steric hindrance .
  • Lipophilicity : The 2-phenylethynyl group (logP ~3.5 estimated) increases lipophilicity compared to the target compound (logP ~2.8 estimated), favoring blood-brain barrier penetration .

Biologische Aktivität

2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride, with the CAS number 2639460-78-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H16Cl2FN3
  • Molecular Weight : 328.2 g/mol

Antitumor Activity

Recent studies have shown that compounds related to benzodiazoles exhibit significant antitumor activity. For instance, a study evaluated newly synthesized derivatives for their effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays.

Key Findings:

  • Cell Proliferation Inhibition : Compounds similar to 2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride demonstrated IC50 values ranging from 6.26 μM to 20.46 μM in 2D and 3D assays, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is common among benzodiazole derivatives .

Antimicrobial Activity

The antimicrobial potential of benzodiazole derivatives has also been explored. The compound was tested against various bacterial strains using broth microdilution methods.

Key Findings:

  • Bacterial Strains Tested : The compound showed activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
  • Activity Spectrum : Some derivatives exhibited a broad spectrum of antimicrobial activity, making them candidates for further development as antimicrobial agents .

Comparative Analysis of Biological Activity

Activity Type IC50 (μM) Cell Line/Organism Notes
Antitumor6.26 - 20.46A549, HCC827, NCI-H358Effective in both 2D and 3D assays
AntimicrobialVariableStaphylococcus aureus, E. coliBroad-spectrum activity noted

Case Studies

In a recent publication, researchers synthesized several benzodiazole derivatives and tested them for biological activity. Among these compounds, some exhibited promising results in inhibiting tumor growth with minimal toxicity . Another study highlighted the metabolic stability of certain fluorinated derivatives, which are crucial for drug development due to their prolonged action in vivo .

Q & A

(Basic) What are the established synthetic routes for this compound, and how can purity be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of 2-fluorophenyl-substituted precursors with ethylenediamine derivatives to form the benzodiazole core.
  • Step 2: Introduction of the ethanamine side chain via nucleophilic substitution or reductive amination.
  • Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form, enhancing solubility .
    Purification:
  • Recrystallization in polar solvents (e.g., ethanol/water mixtures) removes unreacted intermediates.
  • Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity, critical for biological assays .

(Basic) How does the dihydrochloride salt form influence solubility and bioavailability?

Answer:

  • Solubility: The dihydrochloride salt increases aqueous solubility by ~10-fold compared to the free base, as observed in analogs like 2-(6-fluoro-1-methyl-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride (solubility: 12 mg/mL in water at 25°C) .
  • Bioavailability: Enhanced dissolution improves intestinal absorption, with salt forms of benzodiazoles showing 60-80% oral bioavailability in rodent models .

(Advanced) What strategies resolve structural data discrepancies between X-ray crystallography and NMR spectroscopy?

Answer:

  • X-ray refinement: Use SHELXL for high-resolution crystallography to resolve bond-length/bond-angle ambiguities. For example, SHELXL’s restraint algorithms correct for thermal motion artifacts in the fluorophenyl ring .
  • Complementary NMR: 19F^{19}\text{F}-NMR clarifies fluorine positioning, while 1H^{1}\text{H}-15N^{15}\text{N} HMBC validates hydrogen bonding in the benzodiazole core.
  • Computational validation: Density Functional Theory (DFT) optimizations align crystallographic data with spectroscopic observations .

(Advanced) How can SAR studies evaluate the fluorophenyl substituent’s role in biological activity?

Answer:
Experimental Design:

  • Analog synthesis: Replace 2-fluorophenyl with 3-fluoro, 4-fluoro, or non-fluorinated phenyl groups.
  • Assays:
    • In vitro: Measure binding affinity to CNS receptors (e.g., GABAA_A) via radioligand displacement (IC50_{50} values).
    • In vivo: Assess anxiolytic activity in elevated plus-maze tests (dose-response curves).
      Key Findings (from analogs):
  • 2-Fluorophenyl derivatives exhibit 3x higher GABAA_A affinity than 4-fluoro analogs due to steric and electronic effects .

(Basic) Which analytical techniques are critical for characterizing structural integrity?

Answer:

  • HPLC-MS: Confirms molecular weight (e.g., [M+H]+^+ at m/z 306.1) and detects impurities (<0.5% threshold).
  • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} spectra validate the benzodiazole ring (δ 7.8–8.2 ppm aromatic protons) and ethanamine chain (δ 3.1 ppm, NH2_2) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, Cl content (e.g., C15_{15}H14_{14}Cl2_2FN3_3 requires C 48.67%, H 3.81%) .

(Advanced) What approaches study the compound’s interaction with CNS receptors?

Answer:

  • Radioligand Binding Assays: Use 3H^3\text{H}-flumazenil to quantify GABAA_A receptor affinity (Ki_i values).
  • Surface Plasmon Resonance (SPR): Immobilize purified receptors to measure real-time binding kinetics (kon_\text{on}/koff_\text{off}).
  • In Silico Docking: Glide or AutoDock Vina models predict binding poses in the GABAA_A benzodiazepine site (PDB: 6HUO) .

(Advanced) How can metabolic stability be assessed to optimize pharmacokinetics?

Answer:

  • Microsomal Assays: Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound degradation via LC-MS/MS (t1/2_{1/2} calculation).
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Findings: Dihydrochloride salts of benzodiazoles typically show moderate microsomal stability (t1/2_{1/2} = 45–60 min in HLM), requiring prodrug strategies for prolonged action .

(Basic) What safety profiling is essential during preclinical development?

Answer:

  • Acute Toxicity: Single-dose studies in rodents (LD50_{50} determination).
  • Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay.
  • Cardiotoxicity: hERG channel inhibition screening (patch-clamp electrophysiology; IC50_{50} >10 μM desired) .

(Advanced) How do crystallization conditions affect polymorph formation?

Answer:

  • Screening: Use solvent/antisolvent combinations (e.g., methanol/water) to isolate polymorphs.
  • Characterization: PXRD distinguishes polymorphic forms (e.g., Form I vs. Form II with distinct 2θ peaks at 12.5° and 15.8°).
  • Stability: Accelerated aging tests (40°C/75% RH) identify the most thermodynamically stable form .

(Advanced) What computational methods predict off-target interactions?

Answer:

  • Phylogenetic Analysis: Compare target receptors (e.g., GABAA_A) with homologous proteins to identify conserved binding motifs.
  • Proteome-wide Docking: Use SwissDock or DOCK6 to screen against human proteome databases.
  • Validation: Follow up with thermal shift assays for predicted off-targets (e.g., serotonin receptors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.